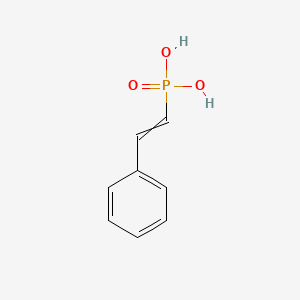
Styrylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Phosphonation: One common method involves the direct phosphonation of styrene using phosphorous acid (H₃PO₃) under acidic conditions.
McKenna Procedure: Another method involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis. This two-step reaction is known for its high yield and mild conditions.
Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.
Wissenschaftliche Forschungsanwendungen
Beta-Styrenephosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various industrial applications.
Phosphinic Acid: Similar to phosphonic acid but with one less oxygen atom, used in reducing agents and as a ligand in coordination chemistry.
Sulfonic Acid: Contains a sulfur atom instead of phosphorus, used in detergents and as a catalyst in organic synthesis.
Uniqueness: Beta-Styrenephosphonic acid is unique due to its combination of a styrene moiety with a phosphonic acid group, providing both aromatic and acidic properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H9O3P |
|---|---|
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI-Schlüssel |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















